5-(4-Hidroxibencilideno)-2,2-dimetil-1,3-dioxano-4,6-diona

Descripción general

Descripción

The compound 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and belongs to a family of axially chiral alkenes. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications. The derivatives of Meldrum's acid, including the 5-arylidene variants, have been synthesized and structurally characterized, revealing insights into their molecular geometries and intermolecular interactions .

Synthesis Analysis

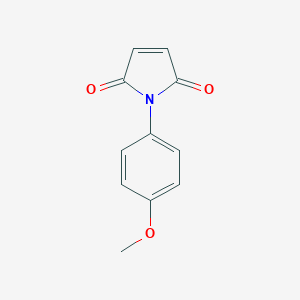

A general synthetic route for the family of 5-alkylidene-1,3-dioxane-4,6-diones has been established, which includes the compound of interest. These alkenes have been shown to exist as stable enantiomers, which can be partially kinetically resolved upon reaction with cysteine, indicating their potential for use in asymmetric synthesis . Additionally, similar compounds have been synthesized through reactions with various aldehydes in ethanol, as demonstrated by the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .

Molecular Structure Analysis

The crystal structure of a closely related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been determined using X-ray crystallographic techniques. It was found to crystallize in a triclinic space group with a distorted envelope conformation of the 1,3-dioxane ring. The structure is stabilized by weak intermolecular C-H···O hydrogen bonds . This provides a basis for understanding the structural aspects of the hydroxy variant of the compound.

Chemical Reactions Analysis

The reactivity of these compounds has been explored in various studies. For instance, reactions of 5-arylidene derivatives with primary and secondary alkylamines have been investigated, leading to a range of products with different yields and proposing mechanisms for their formation . This highlights the chemical versatility of the 5-arylidene Meldrum's acid derivatives and suggests that the hydroxy variant may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 5-arylidene derivatives of Meldrum's acid have been studied, with an emphasis on the nature of intermolecular interactions through Hirshfeld surface analyses and the evaluation of electronic properties using DFT optimized molecular geometries. The crystal packing exhibits various hydrogen bonding and π-π interactions, contributing to the stability of the molecular structure. The HOMO-LUMO energy gap indicates a significant degree of internal charge transfer within the molecule . These findings are relevant to the hydroxy derivative and can be used to infer its physical and chemical behavior.

Aplicaciones Científicas De Investigación

Propiedades Fluorogénicas

El compuesto se ha utilizado en la síntesis de una serie de (Z)-5-(4-hidroxibencilideno)-2-tioxotiazolidin-4-onas . Estos nuevos compuestos exhiben propiedades fluorogénicas y forman complejos fluorescentes con FAST . Esto los hace útiles en microscopía de fluorescencia .

Inhibidores de la Tirosinasa

El compuesto se ha utilizado en el diseño de una nueva clase de inhibidores de la tirosinasa . Estos inhibidores han mostrado actividades inhibitorias de la tirosinasa más fuertes que el ácido kójico . Esto los hace potencialmente útiles en el desarrollo de agentes de blanqueamiento de la piel .

Poliésteres de Base Biológica

El compuesto se ha utilizado en la síntesis de poliésteres de base biológica . Estos poliésteres han mostrado buenas propiedades térmicas, mecánicas y de biodegradabilidad . Esto los hace potencialmente útiles para promover la neutralidad del carbono y el desarrollo sostenible de los plásticos de base biológica .

Cromatografía y Espectrometría de Masas

Aunque no están directamente relacionados con el compuesto, compuestos similares se han utilizado en aplicaciones de cromatografía y espectrometría de masas

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione are enzymes involved in the lysine biosynthesis pathway . The compound acts as a dual-target herbicidal inhibitor, affecting two separate steps in lysine synthesis .

Mode of Action

The compound interacts with its targets by inhibiting the enzymes involved in lysine biosynthesis . It has a dual-target mode of action, inhibiting two separate steps in lysine synthesis . The first enzyme is inhibited allosterically, while the second enzyme is competitively inhibited .

Biochemical Pathways

The compound affects the lysine biosynthesis pathway . By inhibiting key enzymes in this pathway, it disrupts the production of lysine, an essential amino acid. This disruption can have downstream effects on protein synthesis and other cellular processes that rely on lysine.

Pharmacokinetics

Similar compounds based on the thiazolidine structure have been studied for their pharmacokinetic properties . These compounds are rapidly absorbed and widely distributed to various tissues and organs, including the brain . They are metabolized extensively, with low amounts of the prototype drug excreted in the feces and urine .

Result of Action

The compound’s action results in the inhibition of lysine biosynthesis, disrupting normal cellular processes . It exhibits fluorogenic properties and forms fluorescent complexes with FAST, a fluorogen-activating protein . This fluorescence can be used in microscopy to visualize the compound’s action .

Action Environment

The action, efficacy, and stability of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by various environmental factors. For instance, the presence of oxygen is required for the maturation of the chromophore in fluorogen-activating proteins . Additionally, the compound’s action can be affected by the presence of other compounds or substances in the environment.

Propiedades

IUPAC Name |

5-[(4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPNMIXVIYOENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

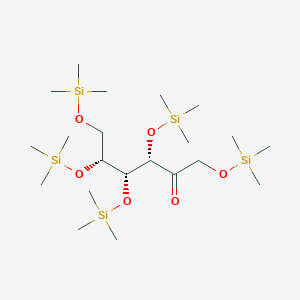

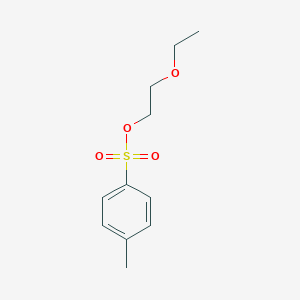

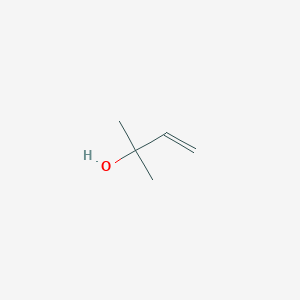

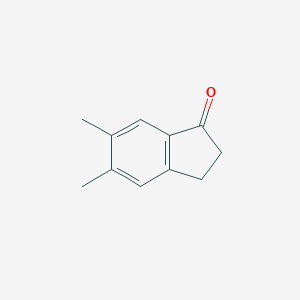

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the molecular formula and structure of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

A1: The molecular formula of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is C13H12O5 []. While the abstract doesn't provide a structural image, it does mention the presence of a 1,3-dioxane ring and a 4-hydroxybenzylidene group.

Q2: How is 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione synthesized?

A2: The compound is synthesized through a reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-hydroxybenzaldehyde using ethanol as the solvent [].

Q3: What are some interesting structural features observed in the crystal structure of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

A3: The research reveals that the 1,3-dioxane ring adopts a distorted boat conformation. Additionally, the crystal structure is characterized by inversion dimers formed through pairs of O—H⋯O hydrogen bonds, resulting in the formation of R22(20) rings [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)